Cytotoxicity in HeLa Cells: TS 155-2 vs. Bafilomycin A1
TS 155-2 exhibits a specific cytotoxic profile against HeLa cells that differentiates it from the more potent, classic V-ATPase inhibitor bafilomycin A1. In cell viability assays, TS 155-2 demonstrates an IC50 of 72.6 nM after 48 hours of treatment . In comparison, bafilomycin A1, a standard reference compound, inhibits the growth of HeLa cells with a more potent IC50 range of 10 to 50 nM under similar conditions [1]. This quantitative difference highlights that while both are V-ATPase inhibitors, they do not produce the same anti-proliferative effect.
| Evidence Dimension | Cytotoxicity against HeLa cells (IC50) |
|---|---|
| Target Compound Data | 72.6 nM at 48 h |
| Comparator Or Baseline | Bafilomycin A1: 10–50 nM |
| Quantified Difference | TS 155-2 is 1.45 to 7.26 times less potent than bafilomycin A1 under comparable conditions. |
| Conditions | Cell viability assay; HeLa cell line; 48 h exposure |
Why This Matters
Researchers studying V-ATPase inhibition with specific, less potent cytotoxicity profiles should select TS 155-2 over bafilomycin A1.
- [1] ActiveInhibitor. Bafilomycin A1 is V-ATPase inhibitor. Product summary. View Source
